Cas no 2172155-48-3 (tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate)
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
- EN300-1458454
- 2172155-48-3
-
- Inchi: 1S/C11H13N3O2S2/c1-11(2,3)16-9(15)7-8(18-10(12)14-7)6-4-13-17-5-6/h4-5H,1-3H3,(H2,12,14)
- InChI Key: NLYYGZJHEACMEN-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1C1C=NSC=1)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 283.04491901g/mol
- Monoisotopic Mass: 283.04491901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 135Ų
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458454-1.0g |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1458454-50mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 50mg |
$1723.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-100mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 100mg |
$1804.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-250mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 250mg |
$1887.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-500mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 500mg |
$1968.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-1000mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 1000mg |
$2050.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-2500mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 2500mg |
$4019.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-5000mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 5000mg |
$5949.0 | 2023-09-29 | ||
| Enamine | EN300-1458454-10000mg |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
2172155-48-3 | 10000mg |
$8819.0 | 2023-09-29 |
tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate
Introduction to Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate (CAS No. 2172155-48-3)
Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2172155-48-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates multiple functional groups, including amino and carboxylate moieties, which contribute to its unique chemical properties and reactivity.
The molecular structure of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate consists of a central thiazole ring substituted with a tert-butyl group at the 4-position, an amino group at the 2-position, and a 1,2-thiazol-4-yl moiety at the 5-position. This arrangement creates a complex system of electronic and steric interactions that influence its interactions with biological targets. The presence of the amino group not only enhances the compound's solubility in polar solvents but also provides a site for further chemical modifications, making it a versatile scaffold for drug design.
In recent years, thiazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The specific arrangement of functional groups in Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate may contribute to its unique pharmacological profile. For instance, the amino group can participate in hydrogen bonding interactions with biological targets, while the tert-butyl group can influence the compound's metabolic stability and pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The thiazole core is a well-documented pharmacophore in medicinal chemistry, with numerous examples of thiazole-based drugs already on the market or in clinical development. The structural features of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate make it an attractive candidate for further investigation. Researchers have been exploring its interactions with various enzymes and receptors to identify potential therapeutic applications.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Thiazole derivatives, in particular, have been shown to exhibit significant activity against a range of pathogens and disease-causing agents. The structural complexity of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate allows for fine-tuning of its biological activity through structural modifications. This flexibility makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics.
The synthesis of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1-(tert-butoxycarbonyl)ethylamine and 5-aminothiazole derivatives. These intermediates are then coupled through condensation reactions to form the desired thiazole core structure. Subsequent functional group transformations are performed to introduce the necessary substituents at strategic positions within the molecule.
The analytical characterization of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate is critical to ensure its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for this purpose. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms within the compound. Mass spectrometry is used to confirm the molecular weight and fragmentation patterns consistent with the proposed structure.
HPLC analysis is performed to assess the purity of Tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate by separating it from impurities or byproducts. These analytical methods are essential for ensuring that the compound meets the required quality standards before it is used in further studies or applications. The data obtained from these analyses are used to validate the synthetic route and optimize production processes.
The pharmacological evaluation of Tert-butyl 2-amino-5-(1,2-thiazol-4-y l)-1,3-thiazole -carboxy l ate has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interactions with specific enzymes and receptors relevant to various diseases. For example, researchers have investigated its potential as an inhibitor of enzymes involved in cancer cell proliferation or as an antagonist targeting receptors overexpressed in inflammatory conditions.
In vivo studies have provided additional insights into its pharmacological properties。 Animal models have been used to evaluate its efficacy in treating conditions such as bacterial infections or chronic inflammation。 These studies have helped to establish preliminary dosing regimens and safety profiles, paving the way for further clinical investigations。
The potential therapeutic applications of Tert-but yl 2 -amino -5 - (1 , 2 -thia z ol -4 -y l ) -1 ,3 -thia z ole -4 -car box y l ate are still being explored, but early findings suggest that it may have utility in several areas。 Its ability to interact with multiple biological targets makes it a promising candidate for developing dual-action therapeutics, which can address multiple aspects of a disease simultaneously。
The development of novel pharmaceuticals often involves iterative cycles of synthesis, characterization, and pharmacological testing。 Tert-but yl 2 -amino -5 - (1 , 2 -thia z ol -4 -y l ) -1 ,3 -thia z ole -4 -car box y l ate represents an important step in this process, providing a foundation for further optimization and discovery。 Future research may focus on modifying its structure to enhance its potency, selectivity, or bioavailability。
The growing interest in heterocyclic compounds underscores their significance as building blocks for drug discovery。 Th azoles , with their unique electronic properties , continue to inspire new synthetic strategies and pharmacological investigations 。 The work on Tert-but yl 2 -amino -5 - (1 , 2 -thia z ol -4 -y l ) -1 ,3 -thia z ole -4 car box y l ate contributes t o this expanding landscape , offering hope f or n e w therapeutic interventions based on well-designed molecular scaffolds。
2172155-48-3 (tert-butyl 2-amino-5-(1,2-thiazol-4-yl)-1,3-thiazole-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)